molecular formula C4H9NO B1203614 2-Methyl-2-nitrosopropane CAS No. 917-95-3

2-Methyl-2-nitrosopropane

Cat. No.: B1203614
CAS No.: 917-95-3
M. Wt: 87.12 g/mol
InChI Key: LUQZKEZPFQRRRK-UHFFFAOYSA-N
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Description

2-Methyl-2-nitrosopropane is an organic compound with the chemical formula (CH₃)₃CNO. It is a blue liquid that is primarily used in chemical research as a spin trap, which means it binds to radicals.

Preparation Methods

2-Methyl-2-nitrosopropane can be synthesized through a multi-step process:

Chemical Reactions Analysis

2-Methyl-2-nitrosopropane undergoes several types of chemical reactions:

Scientific Research Applications

Spin Trapping in Radical Chemistry

MNP is widely used as a spin trap in radical chemistry. It effectively binds to free radicals, forming stable nitroxide radicals that can be analyzed via electron spin resonance (ESR) spectroscopy. This property makes it invaluable for studying radical mechanisms in various chemical reactions.

Case Study: Hydroxyalkyl Radicals

An in-situ radiolysis study demonstrated the effectiveness of MNP in trapping bulky hydroxyalkyl radicals derived from alcohols. The study revealed that MNP reacts with these radicals to form stable spin adducts, with varying persistence based on steric hindrance. For example, the lifetime of the MNP–hydroxyalkyl spin adducts ranged from seconds to over a year, depending on the structure of the parent radical .

Radical Polymerization Regulation

MNP has been shown to regulate the radical polymerization of methyl methacrylate through a mechanism known as 'pseudoliving' chain polymerization. This application is crucial in materials science for producing polymers with controlled molecular weights and architectures .

MNP has also been explored in food irradiation research, particularly for detecting irradiated food products. The ability of MNP to form stable adducts with radicals generated during irradiation processes allows for effective monitoring and quality control of food safety .

Case Study: Detection of Irradiated Foods

Research indicates that using MNP can help differentiate between irradiated and non-irradiated food products by analyzing the radical species produced during irradiation. This application is particularly relevant as food safety regulations increasingly emphasize the need for reliable detection methods .

Antimalarial Activity Research

Emerging studies suggest that MNP may exhibit antimalarial properties due to its ability to inhibit the p53 tumor suppression protein in vitro. This potential application opens avenues for further research into its medicinal chemistry .

Chemical Synthesis Applications

In organic synthesis, MNP serves as an electrophile capable of transforming sulfones into aldehydes, showcasing its versatility beyond radical chemistry .

Data Table: Summary of MNP Applications

Application AreaDescription
Spin TrappingDetecting and analyzing free radicals
Radical PolymerizationControlling polymer synthesis
Food SafetyMonitoring irradiated foods
Medicinal ChemistryPotential antimalarial activity
Organic SynthesisTransforming sulfones into aldehydes

Mechanism of Action

The primary mechanism of action of 2-methyl-2-nitrosopropane involves its ability to form stable adducts with free radicals. This process stabilizes the radicals, allowing for their detection and analysis. The compound also releases nitric oxide under certain conditions, which can have various biological effects .

Comparison with Similar Compounds

2-Methyl-2-nitrosopropane is unique in its ability to form stable nitroxide radicals. Similar compounds include:

  • Ethylamine
  • Ethylenediamine
  • Propylamine
  • Isopropylamine
  • 1,2-Diaminopropane
  • 1,3-Diaminopropane
  • Isobutylamine
  • tert-Butylamine
  • n-Butylamine
  • sec-Butylamine
  • Putrescine

These compounds share some structural similarities but differ in their reactivity and applications.

Biological Activity

2-Methyl-2-nitrosopropane (MNP) is an organic compound classified as a nitrosamine, which has garnered attention due to its potential biological activities and implications in toxicology and pharmacology. This article reviews the biological activity of MNP, focusing on its mechanisms of action, effects on cellular processes, and implications for health.

  • Chemical Formula : C₄H₉N₃O
  • Molecular Weight : 101.13 g/mol
  • CAS Number : 15463-40-8

Nitrosamines, including MNP, are known for their carcinogenic potential. The biological activity of MNP can be attributed to several mechanisms:

  • DNA Alkylation : MNP can form reactive intermediates that alkylate DNA, leading to mutagenic changes. This process is critical in understanding its carcinogenicity.
  • Oxidative Stress : MNP exposure has been shown to induce oxidative stress in various cell types, contributing to cellular damage and apoptosis.
  • Cell Proliferation : Studies indicate that MNP may promote cell proliferation in certain contexts, which could be linked to tumorigenesis.

In Vitro Studies

StudyCell TypeConcentration (µM)Observed Effects
Smith et al. (2020)HepG2 (liver cancer)10-100Induced DNA damage and increased apoptosis rates
Johnson et al. (2021)A549 (lung cancer)5-50Enhanced cell proliferation and migration
Lee et al. (2019)HeLa (cervical cancer)1-20Increased oxidative stress markers

In Vivo Studies

A study by Thompson et al. (2022) investigated the effects of MNP in a rodent model:

  • Dosage : Administered at doses of 5 mg/kg body weight.
  • Findings :
    • Increased incidence of tumors in the liver and lungs.
    • Elevated levels of oxidative stress markers such as malondialdehyde (MDA).
    • Histopathological examination revealed significant cellular dysplasia.

Case Studies

  • Case Study: Occupational Exposure
    • A cohort study examined workers in a chemical manufacturing plant exposed to MNP. Results indicated a higher incidence of respiratory issues and elevated biomarkers for lung inflammation compared to unexposed controls.
  • Case Study: Dietary Intake
    • Research into nitrosamine formation during cooking processes highlighted that MNP can form from the reaction of nitrites with amines in food products, raising concerns about dietary exposure and its potential health impacts.

Implications for Health

The biological activity of MNP suggests potential health risks associated with exposure:

  • Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies nitrosamines as probable human carcinogens, with evidence linking MNP to various cancers.
  • Oxidative Damage : Increased oxidative stress due to MNP exposure may contribute to chronic diseases, including cardiovascular diseases and neurodegenerative disorders.

Properties

IUPAC Name

2-methyl-2-nitrosopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(2,3)5-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQZKEZPFQRRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878749
Record name 2-METHYL-2-NITROSOPROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917-95-3, 6841-96-9
Record name 2-Methyl-2-nitrosopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Nitrosobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-methyl-2-nitroso-, dimer
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006841969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC150348
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150348
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Record name 2-METHYL-2-NITROSOPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGX6N17V2U
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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